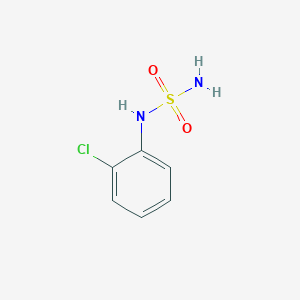
N,N'-Diméthyl-2-nitro-1,1-éthènediamine
Vue d'ensemble
Description
N,N'-Dimethyl-2-nitro-1,1-ethenediamine is a chemical compound structurally related to other ethylenediamine derivatives. It is of interest due to its prototropic exchange equilibria and its ability to form complexes with metals, as seen in the synthesis of nickel(II) complexes .
Synthesis Analysis
The synthesis of N,N'-dimethyl-2-nitro-1,1-ethenediamine-related compounds involves various methods. For instance, a trinuclear nickel(II) complex can be synthesized by reacting a related N2S2 ligand with NiCl2 in methanol, leading to a compound with a unique chair conformation and specific Ni-N and Ni-S distances . Another synthesis method involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding different sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized nickel(II) complex reveals a trinuclear unit with two terminal NiN2S2 environments and a central NiS4 plane. The compound crystallizes in the monoclinic space group P2 1 /n, with specific cell dimensions and a dihedral angle between nickel planes . Additionally, the structure of a novel long-chain acyclic phosphazene related to N,N'-dimethyl-2-nitro-1,1-ethenediamine was determined via X-ray crystallography, confirming its formation through a Staudinger reaction .
Chemical Reactions Analysis
The chemical reactivity of N,N'-dimethyl-2-nitro-1,1-ethenediamine is highlighted by its ability to undergo prototropic exchange equilibria. The compound exhibits several protonation constants, which have been determined through changes in electronic spectra in media of varying acidity . Furthermore, the compound can react with phosphoryl azide to form a phosphazene derivative, as evidenced by the synthesis of a related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-dimethyl-2-nitro-1,1-ethenediamine and its derivatives are characterized by their protonation constants and electronic spectra. The protolytic constants of the compound have been determined spectrophotometrically, with specific pKa values associated with C-protonation of the nitroethenediamine fragment and the addition of HO- anion at the same double bond . These properties are crucial for understanding the behavior of the compound in various chemical environments.
Applications De Recherche Scientifique
Synthèse d'hétérocycles et de systèmes acycliques
Les amides N,N'-dialkylées telles que la N,N'-diméthyl-2-nitro-1,1-éthènediamine sont des synthons polyvalents qui peuvent être utilisés de multiples façons pour générer différents groupes fonctionnels . Elles trouvent une application en tant que réactif polyvalent en chimie organique synthétique . Elles peuvent être utilisées dans la synthèse d'hétérocycles et la fonctionnalisation de systèmes acycliques .
Amination
Les amides N,N'-dialkylées peuvent être utilisées en amination (R-NMe2), où elles peuvent être utilisées pour fournir différents groupes fonctionnels .
Formylation
Les amides N,N'-dialkylées peuvent être utilisées en formylation (R-CHO), où elles peuvent être utilisées pour fournir différents groupes fonctionnels .
Source de carbone unique
Les amides N,N'-dialkylées peuvent être utilisées comme source de carbone unique (R-C), où elles peuvent être utilisées pour fournir différents groupes fonctionnels .
Groupe méthylène
Les amides N,N'-dialkylées peuvent être utilisées pour fournir un groupe méthylène (R-CH2) .
Cyanation
Les amides N,N'-dialkylées peuvent être utilisées en cyanation (R-CN), où elles peuvent être utilisées pour fournir différents groupes fonctionnels .
Amidoalkylation
Les amides N,N'-dialkylées peuvent être utilisées en amidoalkylation (-R), où elles peuvent être utilisées pour fournir différents groupes fonctionnels .
Aminocarbonylation
Les amides N,N'-dialkylées peuvent être utilisées en aminocarbonylation (R-CONMe2), où elles peuvent être utilisées pour fournir différents groupes fonctionnels
Propriétés
IUPAC Name |
1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVPDAUEBSGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495172 | |
| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54252-45-8 | |
| Record name | 1,1-Bis(methylamino)-2-nitroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-BIS(METHYLAMINO)-2-NITROETHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "Protolytic constants of nizatidine, ranitidine and N,N'-dimethyl-2-nitro-1,1-ethenediamine; spectrophotometric and theoretical investigation"?
A1: The research paper focuses on determining the protolytic constants (pKa values) of three compounds: nizatidine, ranitidine, and N,N'-Dimethyl-2-nitro-1,1-ethenediamine. [] The researchers utilized both spectrophotometric techniques and theoretical calculations to investigate these constants. This suggests the study aimed to understand the acid-base properties of these compounds, which is crucial for understanding their behavior in solution and their potential interactions with biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)


![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)